molecular formula C7H15NO3 B6174626 rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 176967-01-4

rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol

Cat. No.: B6174626
CAS No.: 176967-01-4
M. Wt: 161.2
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Description

rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an amino group and a dioxolane ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of a suitable precursor with reagents that introduce the amino and dioxolane functionalities. One common method involves the use of amino alcohols and dioxolane derivatives under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
  • rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride

Uniqueness

rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a dioxolane ring. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

CAS No.

176967-01-4

Molecular Formula

C7H15NO3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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